molecular formula C9H8BrNO B2361894 3-(4-bromophenyl)prop-2-enamide CAS No. 130973-06-7; 27318-06-5

3-(4-bromophenyl)prop-2-enamide

Cat. No.: B2361894
CAS No.: 130973-06-7; 27318-06-5
M. Wt: 226.073
InChI Key: PFAWHKGYPQXDSK-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)prop-2-enamide is an organic compound with the molecular formula C9H8BrNO It is characterized by the presence of a bromine atom attached to the phenyl ring and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)prop-2-enamide typically involves the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-bromophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Polymerization: The acrylamide group allows the compound to participate in polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the compound, such as nitro derivatives.

    Reduction Products: Reduced forms, such as amines.

Scientific Research Applications

3-(4-bromophenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and acrylamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)acrylamide: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)acrylamide: Contains a fluorine atom in place of bromine.

    3-(4-Methylphenyl)acrylamide: Features a methyl group instead of a halogen.

Uniqueness: 3-(4-bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the bromine atom’s electronic and steric effects are advantageous.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAWHKGYPQXDSK-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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